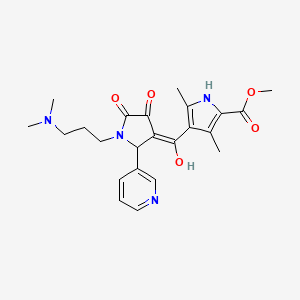

methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

Methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrolidinone core substituted with a pyridin-3-yl group, a dimethylamino propyl chain, and ester functionalities.

Properties

IUPAC Name |

methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5/c1-13-16(14(2)25-18(13)23(31)32-5)20(28)17-19(15-8-6-9-24-12-15)27(22(30)21(17)29)11-7-10-26(3)4/h6,8-9,12,19,25,28H,7,10-11H2,1-5H3/b20-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIKDJROLDTUGR-LVZFUZTISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CN=CC=C3)O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CN=CC=C3)/O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves multiple steps, including the formation of the pyrrole rings and the introduction of the various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Case Studies

Several studies have highlighted the compound's efficacy in inhibiting specific enzymes related to disease processes. For instance, research indicates that derivatives of this compound may act as inhibitors of mono-ADP-ribosyltransferase toxins, which are implicated in bacterial virulence .

Organic Synthesis

The compound serves as an intermediate in the synthesis of other complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.

Synthetic Pathways

The synthesis of this compound can involve various reaction mechanisms including:

- Knoevenagel Condensation : Utilizing aldehydes and active methylene compounds to form carbon-carbon bonds.

- Michael Addition : Involving nucleophilic addition to α,β-unsaturated carbonyl compounds.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Pharmacological Studies

Research has focused on the pharmacological properties of this compound, particularly its role in modulating biological pathways associated with inflammation and cancer.

Studies have shown that the compound may possess anti-inflammatory properties and could be explored as an adjunct treatment in chronic inflammatory diseases. Additionally, its interaction with specific receptors suggests potential applications in oncology .

Material Science

Emerging research indicates that compounds similar to this compound can be utilized in developing novel materials due to their unique electronic properties.

Applications in Nanotechnology

The ability to modify the compound's structure opens avenues for its use in nanomaterials and drug delivery systems, enhancing the efficacy and targeting of therapeutic agents.

Mechanism of Action

The mechanism of action of methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs (Table 1) share a pyrrolidinone or pyrazole backbone but differ in substituents, leading to variations in physicochemical properties and reactivity:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Electronic Effects: The nitrophenyl group in the analog from is strongly electron-withdrawing, which may reduce solubility in polar solvents compared to the target compound’s pyridin-3-yl group (moderately polar due to aromatic nitrogen) .

Hydrogen Bonding and Crystal Packing :

- The target compound’s hydroxyl and carbonyl groups likely form intermolecular hydrogen bonds, influencing crystal packing and stability. Similar patterns are observed in analogs with hydroxyl or nitro groups, though the latter may prioritize π-π stacking due to aromatic nitro interactions .

Synthetic Yields: The 79% yield reported for the nitrophenyl-containing analog () suggests efficient synthesis despite steric and electronic challenges.

Spectroscopic and Physical Properties

- IR Spectroscopy: Analogs with nitro () show peaks at 1380 cm⁻¹ (NO₂) and 2188 cm⁻¹ (CN), absent in the target compound. The target’s pyridinyl group may exhibit C=N stretching near 1600 cm⁻¹ . Hydroxyl groups (both target and ) are expected to show broad O-H stretches near 3200–3400 cm⁻¹ .

- Melting Points: The nitrophenyl analog’s high melting point (190.9°C) reflects strong intermolecular forces, whereas the target compound’s melting point may be lower due to less polar pyridinyl and flexible dimethylamino propyl chains .

Biological Activity

Methyl 4-(1-(3-(dimethylamino)propyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with notable biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C26H30N2O5

- Molecular Weight : 450.535 g/mol

- SMILES Notation :

COC(=O)c1ccc(cc1)C1N(CCCN(C)C)C(=O)C(O)=C1C(=O)c1cc(C)ccc1C

This structure indicates the presence of multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of the pyrrole structure exhibit antimicrobial properties against a range of bacterial strains. The presence of the dimethylamino group enhances membrane permeability, which may facilitate the uptake of the compound into bacterial cells, leading to cell death .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones .

- Antitumor Activity : Research indicates that related compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and B. subtilis | |

| Enzyme Inhibition | Inhibits CYP450 enzymes | |

| Antitumor | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of methyl derivatives against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 25 µg/mL for both strains, indicating significant antibacterial activity. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to lipophilicity imparted by the dimethylamino group .

Case Study 2: Antitumor Potential

In vitro studies on human breast cancer cell lines demonstrated that compounds similar to methyl 4-(1-(3-(dimethylamino)propyl)-...) reduced cell viability by over 50% at concentrations above 50 µM. The study attributed this effect to the induction of apoptotic pathways mediated by caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.